Methyl 3-cyanocyclobutanecarboxylate

Description

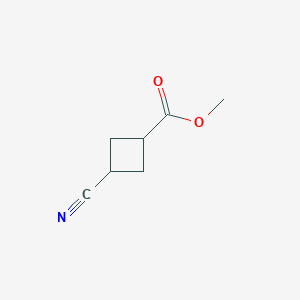

Methyl 3-cyanocyclobutanecarboxylate is a cyclobutane derivative featuring a cyano (-CN) group at position 3 and a methyl ester (-COOCH₃) at the carboxylate position. Its molecular formula is C₇H₇NO₂, with a molecular weight of 137.14 g/mol . The compound is characterized by its bicyclic strain due to the cyclobutane ring, which influences its reactivity and stability. It is primarily used as a research chemical in organic synthesis, particularly in reactions leveraging the nitrile group’s electrophilic properties. The compound has a purity of 95% and is identified by CAS number 1823933-96-5 .

Properties

IUPAC Name |

methyl 3-cyanocyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-10-7(9)6-2-5(3-6)4-8/h5-6H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHQZDACGFMNBRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-cyanocyclobutanecarboxylate can be synthesized through various methods. One common approach involves the cyclization of a suitable precursor, such as a 3-cyanopropanoic acid derivative, under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the cyclobutane ring.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the precursor compounds are mixed and subjected to controlled reaction conditions. The process may include steps such as purification and distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-cyanocyclobutanecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed:

Oxidation: Products may include carboxylic acids or ketones.

Reduction: The primary product is the corresponding amine.

Substitution: Various esters or amides can be formed, depending on the nucleophile used.

Scientific Research Applications

Methyl 3-cyanocyclobutanecarboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyano and ester groups.

Medicine: Research into potential pharmaceutical applications, such as the development of new drugs, often involves this compound.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3-cyanocyclobutanecarboxylate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis or transesterification. These reactions are facilitated by enzymes or chemical catalysts, leading to the formation of different products that exert specific effects.

Comparison with Similar Compounds

Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent | CAS Number | Purity | Key Applications |

|---|---|---|---|---|---|---|

| This compound | C₇H₇NO₂ | 137.14 | Cyano (-CN) | 1823933-96-5 | 95% | Organic synthesis, research |

| Methyl 3-chlorocyclobutanecarboxylate | C₆H₉ClO₂ | 148.59 | Chloro (-Cl) | 15963-46-9 | 95% | Intermediate in organohalide reactions |

| Methyl 3-(benzyloxy)cyclobutanecarboxylate | C₁₃H₁₄O₃ | 218.25 | Benzyloxy (-OCH₂C₆H₅) | 4934-98-9 | N/A | Pharmaceutical intermediates |

| Methyl 3-oxocyclobutanecarboxylate | C₆H₈O₃ | 128.13 | Oxo (=O) | 695-95-4 | N/A | Ketone-based synthesis |

| Benzyl 3-(hydroxymethyl)cyclobutanecarboxylate | C₁₃H₁₄O₄ | 234.25 | Hydroxymethyl (-CH₂OH) | N/A | N/A | Polymer precursor |

| Methyl 3-methylenecyclobutane-1-carboxylate | C₇H₁₀O₂ | 126.15 | Methylene (-CH₂) | 15963-40-3 | N/A | Research compound |

Key Observations :

- Molecular Weight : The benzyloxy and hydroxymethyl derivatives exhibit higher molecular weights due to bulky substituents, impacting solubility and volatility.

- Substituent Effects: The cyano group enhances electrophilicity, while the chloro group facilitates nucleophilic substitution. The benzyloxy group introduces aromaticity, altering hydrophobic interactions .

Biological Activity

Methyl 3-cyanocyclobutanecarboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 155.18 g/mol. The compound features a cyclobutane ring with a cyano group and a carboxylate ester, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The cyano group can participate in nucleophilic reactions, while the carboxylate moiety can form hydrogen bonds, enhancing the compound's binding affinity to target proteins.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics.

- Anticancer Properties : Preliminary research suggests that this compound may inhibit the growth of cancer cells by inducing apoptosis through specific signaling pathways.

- Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation, which could be beneficial in treating conditions such as arthritis.

Case Studies and Research Findings

-

Antimicrobial Study :

- A study evaluated the antimicrobial efficacy of this compound against common pathogens. Results indicated a significant reduction in bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.

-

Anticancer Research :

- In vitro studies demonstrated that this compound could inhibit the proliferation of breast cancer cells (MCF-7) by modulating cell cycle progression and inducing apoptosis through caspase activation.

-

Inflammation Model :

- An animal model of inflammation showed that administration of this compound led to decreased levels of pro-inflammatory cytokines, suggesting its potential role in managing inflammatory diseases.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.